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Compound of Interest

Compound Name: 2-Ethoxypyridine-3-boronic acid

Cat. No.: B151131 Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, pyridinylboronic acids

are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and

functional materials is a testament to their synthetic versatility.[1] 2-Ethoxypyridine-3-boronic
acid (CAS No. 854373-97-0) has emerged as a particularly valuable reagent. Its structure,

featuring a pyridine core functionalized with both an ethoxy group and a boronic acid moiety,

offers a unique combination of reactivity, selectivity, and physical properties.[2]

Boronic acids are renowned for their role as nucleophilic partners in palladium-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon

bonds with exceptional reliability.[3] However, the chemistry of 2-substituted nitrogen-containing

heteroaryl organoboranes presents unique challenges, including potential instability and

sluggish transmetalation rates.[4][5] This guide provides a deep dive into the properties,

synthesis, and application of 2-Ethoxypyridine-3-boronic acid, offering field-proven insights

to navigate its chemistry effectively and unlock its full synthetic potential in drug discovery and

complex molecule synthesis.[2]

Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is the foundation of its successful

application. 2-Ethoxypyridine-3-boronic acid is typically supplied as a white or off-white

crystalline powder.[2] The presence of the ethoxy group often enhances its solubility in

common organic solvents compared to its unsubstituted counterparts, facilitating easier

handling in various reaction setups.[2]
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Data Presentation: Key Physicochemical Properties
The following table summarizes the essential identification and property data for 2-
Ethoxypyridine-3-boronic acid.

Property Value Source(s)

CAS Number 854373-97-0 [2][6][7][8]

Molecular Formula C₇H₁₀BNO₃ [2][7]

Molecular Weight 166.97 g/mol [2][7]

IUPAC Name
(2-ethoxypyridin-3-yl)boronic

acid
[7][8]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 103-104 °C [2][6][9]

Purity Typically ≥98% (by HPLC) [2]

SMILES B(C1=C(N=CC=C1)OCC)(O)O [7]

InChIKey
FXUMKSCYKPOZOO-

UHFFFAOYSA-N
[7][8]

Section 2: Synthesis and Purification
The synthesis of pyridinylboronic acids can be achieved through several established

methodologies. For 2-substituted pyridines, a common and effective route involves a halogen-

metal exchange from a corresponding halopyridine, followed by borylation with a trialkyl borate

ester and subsequent hydrolysis. This approach offers a direct pathway to the target boronic

acid from readily available starting materials.

Visualization: General Synthesis Workflow
The diagram below illustrates the logical flow of a typical synthesis for 2-Ethoxypyridine-3-
boronic acid, starting from 3-bromo-2-ethoxypyridine.
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Figure 1: Synthesis Workflow for 2-Ethoxypyridine-3-boronic acid
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Caption: A general workflow for the synthesis of 2-Ethoxypyridine-3-boronic acid.
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Experimental Protocol: Synthesis via Halogen-Metal
Exchange
This protocol is a representative procedure adapted from established methods for analogous

pyridine boronic acids.[10] Causality: The choice of a low temperature (-78 °C) for the lithiation

step is critical to prevent side reactions, such as decomposition of the organolithium

intermediate or reaction at other positions on the pyridine ring. The use of an anhydrous,

aprotic solvent like THF is mandatory to prevent premature quenching of the highly basic

organolithium species.

Materials:

3-Bromo-2-ethoxypyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Triisopropyl borate (B(O-iPr)₃)

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

Ethyl acetate (EtOAc)

Brine (saturated aq. NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, thermometer, and nitrogen inlet, add 3-bromo-2-ethoxypyridine (1.0 eq). Dissolve it

in anhydrous THF (approx. 10 mL per 1 mmol of substrate).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1

eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir
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the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the

formation of the organolithium intermediate.

Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining

the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir overnight.

Hydrolysis & Extraction: Cool the mixture in an ice bath and carefully quench the reaction by

the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour to

ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel

and extract with ethyl acetate (3x).

Workup: Combine the organic layers and wash with brine. Dry the organic phase over

anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an

acetone/hexane or water/acetonitrile mixture) to yield 2-ethoxypyridine-3-boronic acid as a

crystalline solid.[10]

Section 3: Reactivity and Applications in Synthesis
The primary application of 2-ethoxypyridine-3-boronic acid is in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions.[2][3] This reaction is a cornerstone of modern synthesis,

enabling the formation of biaryl and hetero-biaryl structures that are prevalent in

pharmaceuticals.[11][12]

Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the widely accepted mechanism for the Suzuki-Miyaura

coupling. The boronic acid does not enter the cycle directly; it must first be activated by a base

to form a more nucleophilic boronate species, which facilitates the key transmetalation step.
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Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Coupling
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Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive

elimination.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for coupling 2-ethoxypyridine-3-boronic acid with

a generic aryl bromide. Causality: The choice of catalyst, ligand, base, and solvent is

interdependent and crucial for success. A phosphine ligand like SPhos or XPhos is often used

for challenging heteroaryl couplings as it promotes efficient oxidative addition and reductive

elimination. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the

boronic acid without causing undesired side reactions.[13] The use of a dioxane/water solvent

system is common, as water can aid in dissolving the base and may accelerate the

transmetalation step.[14]

Materials:

Aryl bromide (1.0 eq)

2-Ethoxypyridine-3-boronic acid (1.2 - 1.5 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Inert gas (Nitrogen or Argon)

Procedure:

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-
ethoxypyridine-3-boronic acid (1.3 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%),

and the base (e.g., K₂CO₃, 2.5 eq).

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)

three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
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Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The

reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting

reagent.

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with

vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo. The crude product can then be purified by flash column

chromatography on silica gel to yield the desired biaryl product.

Section 4: Spectroscopic Profile and
Characterization
Accurate spectroscopic analysis is essential for confirming the identity and purity of 2-
ethoxypyridine-3-boronic acid. While experimental spectra should always be acquired, the

following table provides predicted data to guide interpretation. The predictions are based on the

compound's structure and data from analogous molecules.[15]

Data Presentation: Predicted Spectroscopic Data
Interpretation
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Spectroscopy Feature
Predicted Interpretation &
Rationale

¹H NMR Pyridine Protons

Three signals expected in the

aromatic region (δ 7.0-8.5

ppm). H-6 will be the most

downfield due to its proximity

to the ring nitrogen. H-4 and H-

5 will appear as doublets of

doublets.

Ethoxy Group

A quartet (CH₂) around δ 4.0-

4.5 ppm and a triplet (CH₃)

around δ 1.2-1.5 ppm.

Boronic Acid Protons

A broad singlet for the B(OH)₂

protons (δ 5.0-8.0 ppm). Its

position is variable and it may

exchange with water in the

solvent (e.g., D₂O).

¹³C NMR Pyridine Carbons

Five distinct signals expected.

C-2 (bearing the ethoxy group)

and C-3 (bearing the boron)

will have characteristic shifts.

The C-B bond often results in

a broader signal for C-3.

Ethoxy Carbons

Two signals expected in the

aliphatic region for the CH₂

and CH₃ carbons.

Mass Spec (ESI+) [M+H]⁺

Expected at m/z 168.08. This

represents the protonated

parent molecule.

[M+Na]⁺

Expected at m/z 190.06. This

sodium adduct is commonly

observed.
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Isotopic Pattern

The natural abundance of ¹⁰B

and ¹¹B will result in a

characteristic isotopic pattern

for boron-containing

fragments, although it may be

less pronounced than halogen

patterns.

Section 5: Safety, Handling, and Storage
As a professional scientist, adherence to safety protocols is paramount. 2-Ethoxypyridine-3-
boronic acid, like many boronic acids and laboratory reagents, requires careful handling.

Hazards Identification: The compound is classified as an irritant. It is known to cause skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

[9][16]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat.[16] Work should be

conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

First Aid Measures:

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the

eyelids. Seek immediate medical attention.[16]

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If

irritation persists, consult a physician.[16]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical

attention if symptoms occur.[16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16]

Recommended storage is often under refrigerated conditions (2-8°C) and under an inert

atmosphere to prevent potential degradation.[9] Boronic acids can be susceptible to

dehydration to form boroxines, so proper storage is key to maintaining purity and reactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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